molecular formula C9H8N4O3 B1388449 4-(1H-tetrazol-5-ylmethoxy)benzoic acid CAS No. 503828-17-9

4-(1H-tetrazol-5-ylmethoxy)benzoic acid

Cat. No.: B1388449
CAS No.: 503828-17-9
M. Wt: 220.18 g/mol
InChI Key: DJUCOBREGDVEJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-tetrazol-5-ylmethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 5-chloromethyltetrazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 4-hydroxybenzoic acid attacks the chloromethyl group of 5-chloromethyltetrazole, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-tetrazol-5-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(1H-tetrazol-5-ylmethoxy)benzoic acid is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential drug candidate for various therapeutic applications.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-tetrazol-5-ylmethoxy)benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

  • 4-(1H-tetrazol-5-yl)benzoic acid
  • 4-(1H-tetrazol-5-ylmethoxy)phenol
  • 4-(1H-tetrazol-5-ylmethoxy)benzaldehyde

Uniqueness: 4-(1H-tetrazol-5-ylmethoxy)benzoic acid is unique due to the presence of both a tetrazole ring and a benzoic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This combination of functional groups makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

4-(2H-tetrazol-5-ylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c14-9(15)6-1-3-7(4-2-6)16-5-8-10-12-13-11-8/h1-4H,5H2,(H,14,15)(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUCOBREGDVEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 4-(2H-Tetrazol-5-ylmethoxy)-benzoate was refluxed in 3N sodium hydroxide. The reaction was followed by TLC (DCM:MeOH=9:1). The reaction mixture was cooled, acidified and the product filtered off. The impure product was washed with DCM, dissolved in MeOH, filtered and purified by column chromatography on silica gel (DCM:MeOH=9:1). The resulting product was recrystallised from DCM:MeOH=95:5. This was repeated until the product was pure. This afforded 13.82 g (30%) of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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